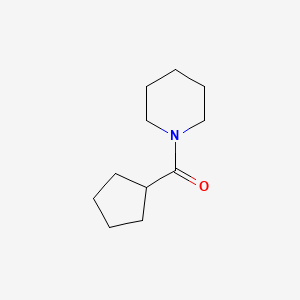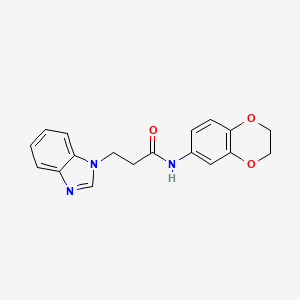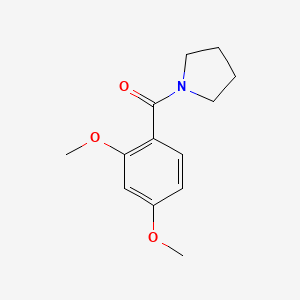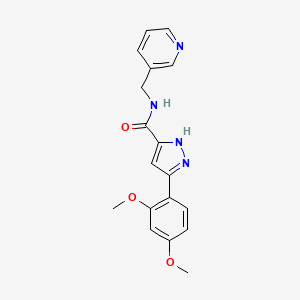
1-(Cyclopentylcarbonyl)piperidine
Vue d'ensemble
Description
1-(Cyclopentylcarbonyl)piperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has shown potential in various applications, including medicinal chemistry and drug discovery. The purpose of
Applications De Recherche Scientifique
Pharmacological Applications:
- Enhancing Cognitive Functions: Certain analogues of piperidine compounds have been found to improve cognitive functions, such as memory retention and recall, by modulating glutamate receptors and facilitating long-term potentiation (Stäubli et al., 1994).
- Antiamnesic Potential: Compounds like 1-(2-naphthyloxymethylcarbonyl)piperidine have shown promise as potential antiamnesics, which could aid in treating memory loss (Thamotharan et al., 2003).
- Analgesic Effects: Derivatives of phencyclidine, such as 1-(1-phenylcyclohexyl)piperidine, have been studied for their analgesic effects, particularly in addressing acute and phasic pain (Ahmadi & Mahmoudi, 2005).
Organic Chemistry and Synthesis:
- Electrochemical Aminoxyl-Mediated Cyanation: Secondary piperidines, crucial in pharmaceuticals, can be synthesized via electrochemical methods. This process involves the use of ABNO (9-azabicyclononane N-oxyl) as a catalytic mediator, demonstrating a versatile approach for constructing piperidine derivatives (Lennox et al., 2018).
- Tandem Cyclopropane Ring-Opening: The synthesis of piperidines from benzyl-protected propargyl amines and 1,1-cyclopropane diesters using Zn(II) catalysis showcases another method for creating functionalized piperidines (Lebold et al., 2009).
Toxicology and Antimicrobial Properties:
- Psychoactive Arylcyclohexylamines Analysis: Piperidine compounds like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine have been characterized for their psychoactive properties. Methods for their detection in biological fluids have been developed, highlighting their importance in forensic toxicology (De Paoli et al., 2013).
- Antimicrobial Activity: Piperidine, a metabolite of the polyamine cadaverine, has been shown to inhibit the enteropathogenicity of Salmonella typhimurium, suggesting its potential use in antimicrobial strategies (Köhler et al., 2002).
Propriétés
IUPAC Name |
cyclopentyl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(10-6-2-3-7-10)12-8-4-1-5-9-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQPYSNMRHBLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)



![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)
![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)



![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)